N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide
Description
N'-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a synthetic compound featuring a piperidine core substituted with a 2,5-dimethylbenzenesulfonyl group, an ethyl linker, and a methylethanediamide moiety. Though specific pharmacological data are unavailable, its structural motifs align with bioactive molecules targeting central nervous system (CNS) receptors or enzymes like proteases .
Properties
IUPAC Name |
N'-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-13-7-8-14(2)16(12-13)26(24,25)21-11-5-4-6-15(21)9-10-20-18(23)17(22)19-3/h7-8,12,15H,4-6,9-11H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIGOBJPQHIJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Sulfonylation: The piperidine ring is then sulfonylated using 2,5-dimethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Attachment of the Ethanediamide Moiety: The final step involves the reaction of the sulfonylated piperidine with N-methylethanediamine under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperidine ring are key structural features that enable these interactions. The compound may modulate the activity of its targets through binding, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonyl Group
A key analog, N1-(2-{1-[(4-Fluoro-2-methylphenyl)sulfonyl]piperidin-2-yl}ethyl)-N2-methyloxalamide (C₁₇H₂₄FN₃O₄S, avg. mass 385.45), differs in its benzenesulfonyl substituents (4-fluoro-2-methyl vs. 2,5-dimethyl) .
| Parameter | Target Compound | 4-Fluoro-2-Methyl Analog |
|---|---|---|
| Benzenesulfonyl Group | 2,5-Dimethyl | 4-Fluoro-2-methyl |
| Molecular Formula | C₁₈H₂₇N₃O₄S (hypothetical) | C₁₇H₂₄FN₃O₄S |
| Electron Effects | Electron-donating (methyl groups) | Electron-withdrawing (fluoro) |
| Lipophilicity (logP) | Higher (predicted) | Lower due to polar fluorine |
The 2,5-dimethyl substitution likely increases lipophilicity and metabolic stability compared to the fluorinated analog, which may exhibit altered target affinity due to electronegativity .
Amide Functional Group Modifications
The target compound’s ethanediamide group contrasts with N-phenyl-N-(piperidin-4-yl)propionamide derivatives (), which feature a single propionamide chain.
The dual amide groups in the target compound may enhance solubility and binding specificity but complicate synthesis due to steric hindrance .
Piperidine Core Modifications
Piperidine substitution patterns significantly influence bioactivity. For example:
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | 4-Fluoro-2-Methyl Analog | Propionamide Analogs |
|---|---|---|---|
| Molecular Weight | ~385.5 (hypothetical) | 385.45 | 300–400 (estimated) |
| Solubility | Moderate (amide groups) | Higher (polar fluorine) | Variable (depends on substituents) |
| Metabolic Stability | Likely high (methyl groups) | Lower (fluoro may slow oxidation) | Moderate |
Biological Activity
N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a complex organic compound notable for its structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride. Its molecular formula is , with a molecular weight of approximately 473.59 g/mol. The presence of various functional groups suggests potential interactions with biological systems.
Antibacterial Properties
Preliminary studies indicate that this compound may exhibit significant antibacterial properties. Compounds in this class are often evaluated for their ability to inhibit bacterial growth and combat microbial resistance mechanisms.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | CAS Number | Activity | Reference |
|---|---|---|---|
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide | 898407-12-0 | Moderate | |
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide | 898461-38-6 | High |
Anti-inflammatory Effects
Research has indicated that the compound may also possess anti-inflammatory properties. Its mechanism of action likely involves the inhibition of enzymes associated with inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
The proposed mechanism of action for this compound involves interactions with specific protein targets in biological systems. These interactions may influence neurotransmitter systems or other critical biological processes.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that similar sulfonamide derivatives could inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling pathways. This suggests that this compound might exhibit comparable effects.
- Microbial Resistance : Another research project focused on the antibacterial efficacy of related compounds against resistant strains of bacteria. Results indicated that modifications to the piperidine structure enhanced activity against Gram-positive bacteria.
Potential Applications
Given its biological activities, this compound has potential applications in:
- Medicinal Chemistry : Development of new antibacterial and anti-inflammatory agents.
- Pharmacology : Investigating its effects on neurotransmitter systems for potential neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
